molecular formula C18H15N5O B275136 3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B275136
M. Wt: 317.3 g/mol
InChI Key: HDEZOKDQFBVVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it useful for studying various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of various enzymes and receptors in the body. This compound has been found to be a potent inhibitor of adenosine deaminase, which is an enzyme that plays a crucial role in purine metabolism. Additionally, this compound has been found to inhibit the binding of adenosine to its receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects
3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been found to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which makes it useful for studying the inflammatory response in the body. Additionally, this compound has been found to have immunomodulatory effects, which can be useful for studying the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in lab experiments is its unique mechanism of action. This compound can be used to study various enzymes and receptors in the body, which can provide valuable insights into their function. Additionally, this compound has been found to have low toxicity, which makes it safe for use in lab experiments.
One of the limitations of using 3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. Additionally, this compound can be expensive to synthesize, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. One potential direction is to study the compound's effects on specific enzymes and receptors in the body. This could provide valuable insights into the function of these molecules and could lead to the development of new drugs.
Another potential direction is to study the compound's effects on the immune system. This could lead to the development of new immunomodulatory drugs that could be used to treat various diseases.
Finally, more research could be done to improve the synthesis of 3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. This could lead to the development of more efficient and cost-effective methods for synthesizing the compound, which could make it more widely available for use in scientific research.
Conclusion
In conclusion, 3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique mechanism of action that makes it useful for studying various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been achieved using different methods. One of the most common methods is the reaction of 3,6-dibenzyl-1,2,4,5-tetrazine with ethyl acetoacetate in the presence of a base. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful for studying various biochemical and physiological effects.

properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

3,6-dibenzyltriazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C18H15N5O/c24-18-16-17(19-13-22(18)11-14-7-3-1-4-8-14)23(21-20-16)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

HDEZOKDQFBVVAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4

Origin of Product

United States

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